molecular formula C18H20ClN3O B1207978 Galdansetron hydrochloride CAS No. 156712-35-5

Galdansetron hydrochloride

Cat. No.: B1207978
CAS No.: 156712-35-5
M. Wt: 329.8 g/mol
InChI Key: OTQDHZWCXNUYMF-UTONKHPSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of galdansetron hydrochloride involves multiple steps, starting from the appropriate precursorsThe final step involves the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Galdansetron hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Galdansetron hydrochloride in pharmaceutical formulations?

To ensure accurate quantification, reverse-phase high-performance liquid chromatography (HPLC) is widely employed. Key parameters include:

  • Column : C18 (5 µm, 250 mm × 4.6 mm)
  • Mobile phase : Acetonitrile-phosphate buffer (pH 3.0, 50:50 v/v)
  • Flow rate : 1.0 mL/min
  • Detection : UV absorbance at 254 nm
  • Sample preparation : Dissolve in methanol, filter (0.45 µm), and inject 20 µL . Validation should follow ICH guidelines, including linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (98–102%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight, light-resistant containers at 2–8°C. Avoid moisture to prevent hydrolysis .
  • Handling : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks .
  • Stability in solution : Prepare fresh stock solutions in deionized water or dimethyl sulfoxide (DMSO). For long-term storage, aliquot and freeze at -20°C (avoid repeated freeze-thaw cycles) .

Q. What synthetic routes are documented for this compound, and what are their respective yields?

A common route involves:

  • Step 1 : Condensation of a benzamide intermediate with a substituted piperazine derivative (yield: 65–70%).
  • Step 2 : Hydrochloride salt formation using HCl gas in ethanol (yield: 85–90%) . Alternative methods, such as microwave-assisted synthesis, may improve yields (80–85%) but require rigorous optimization of temperature and reaction time .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic data between in vitro and in vivo studies of this compound?

  • Experimental design : Use physiologically relevant in vitro models (e.g., 3D cell cultures or organ-on-a-chip systems) to mimic in vivo conditions .
  • Data normalization : Account for protein binding differences by measuring free drug concentrations in plasma vs. cell media .
  • Metabolic profiling : Compare hepatic microsomal stability (in vitro) with plasma metabolite profiles (in vivo) to identify enzymatic degradation pathways .

Q. What methodological considerations are critical when designing dose-response studies for this compound’s efficacy?

  • Dose range : Use logarithmic scaling (e.g., 0.1–100 µM) to capture EC₅₀ values accurately.
  • Control groups : Include vehicle controls and reference standards (e.g., ondansetron) to validate assay sensitivity .
  • Statistical power : For in vivo studies, calculate sample size (n ≥ 6/group) using power analysis (α = 0.05, β = 0.2) to ensure reproducibility .

Q. How should conflicting data on this compound’s receptor selectivity be analyzed and resolved?

  • Assay validation : Confirm receptor binding using orthogonal methods (e.g., radioligand displacement and functional cAMP assays) .
  • Cross-reactivity screening : Test against related receptors (e.g., 5-HT₃, α₁-adrenergic) to rule off-target effects .
  • Data reconciliation : Apply multivariate analysis to identify confounding variables (e.g., buffer pH, ion concentration) that may alter binding affinity .

Properties

CAS No.

156712-35-5

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

(3R)-9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride

InChI

InChI=1S/C18H19N3O.ClH/c1-11-14(20-10-19-11)9-12-7-8-16-17(18(12)22)13-5-3-4-6-15(13)21(16)2;/h3-6,10,12H,7-9H2,1-2H3,(H,19,20);1H/t12-;/m1./s1

InChI Key

OTQDHZWCXNUYMF-UTONKHPSSA-N

SMILES

CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl

Isomeric SMILES

CC1=C(N=CN1)C[C@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl

Canonical SMILES

CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl

Key on ui other cas no.

156712-35-5

Origin of Product

United States

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